molecular formula C9H9BrO B1527588 1-Bromo-3-cyclopropoxybenzene CAS No. 1035690-22-2

1-Bromo-3-cyclopropoxybenzene

Cat. No. B1527588
Key on ui cas rn: 1035690-22-2
M. Wt: 213.07 g/mol
InChI Key: VPUIIGWUFQSOQM-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

A mixture of 1-bromo-3-cyclopropoxybenzene (1.36 mmol, 0.289 g), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (2.11 mmol, 0.321 mmol), PdCl2dppf.DCM (0.14 mmol, 0.112 g), KAcO (6.11 mmol, 0.600 g) in a DMSO (3 ml) was heated at 130° C. for 45 minutes, under argon atmosphere in a microwave oven. Ethyl acetate was added and filtered through celite. The organic phase was washed with water and evaporated. The crude mixture was purified by reverse phase using a water/AcN/MeOH system gradient affording 0.090 g (yield 23%) of the expected product.
Quantity
0.289 g
Type
reactant
Reaction Step One
Quantity
2.11 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.112 g
Type
reactant
Reaction Step Two
[Compound]
Name
KAcO
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH:9]2[CH2:11][CH2:10]2)[CH:3]=1.CC1(C)C(C)(C)[O:16][B:15](B2OC(C)(C)C(C)(C)O2)[O:14]1.C(Cl)Cl.CS(C)=O>C(OCC)(=O)C>[CH:9]1([O:8][C:4]2[CH:3]=[C:2]([B:15]([OH:16])[OH:14])[CH:7]=[CH:6][CH:5]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0.289 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC1CC1
Name
Quantity
2.11 mmol
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.112 g
Type
reactant
Smiles
C(Cl)Cl
Name
KAcO
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by reverse phase

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)OC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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